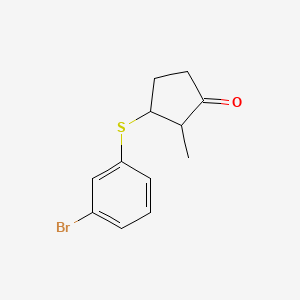
3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one typically involves the reaction of 3-bromothiophenol with 2-methylcyclopentanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Substituted phenyl derivatives
Scientific Research Applications
3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one involves its interaction with specific molecular targets. The thioether linkage and the bromophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: An organosulfur compound with a similar bromophenyl group but lacks the cyclopentanone ring.
2-Methylcyclopentanone: A simple cyclopentanone derivative without the thioether and bromophenyl groups.
Uniqueness
3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one is unique due to its combination of a bromophenyl group, thioether linkage, and a cyclopentanone ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H13BrOS |
|---|---|
Molecular Weight |
285.20 g/mol |
IUPAC Name |
3-(3-bromophenyl)sulfanyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H13BrOS/c1-8-11(14)5-6-12(8)15-10-4-2-3-9(13)7-10/h2-4,7-8,12H,5-6H2,1H3 |
InChI Key |
XZADRCVHKNRVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)SC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


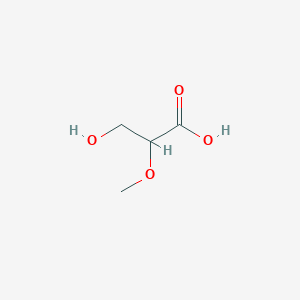
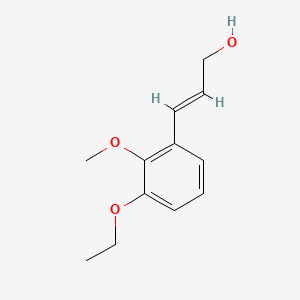
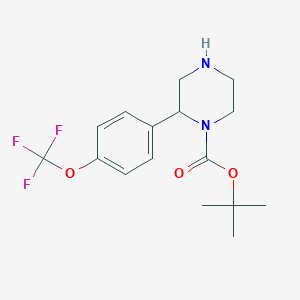
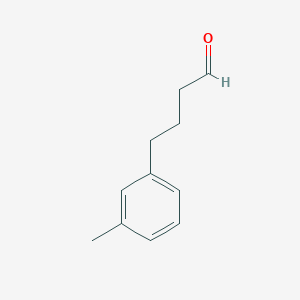
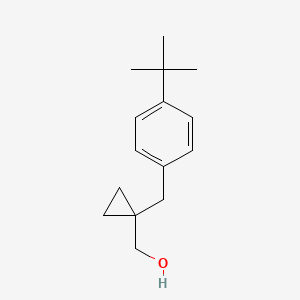
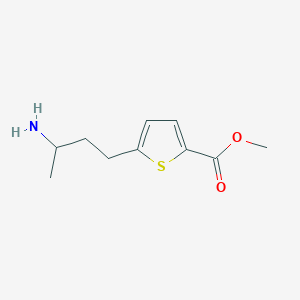
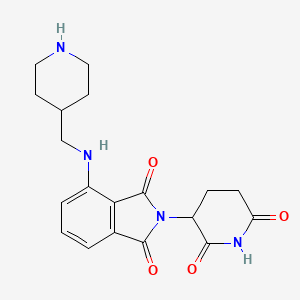
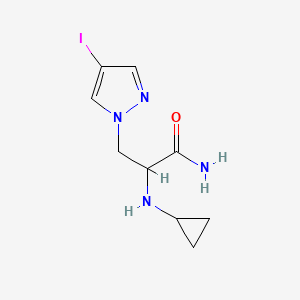

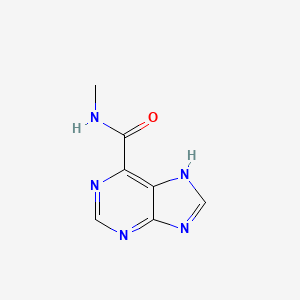
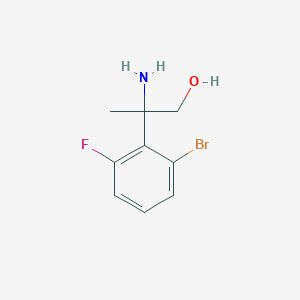
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)

